3-(1-Benzothiophen-2-yl)-3-oxopropanal
Description
Properties
Molecular Formula |
C11H8O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1-benzothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H8O2S/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,6-7H,5H2 |
InChI Key |
ZSGSQVXPLVGVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzothiophene Derivatives and Oxidation
Method Overview:
This approach involves synthesizing benzothiophene precursors followed by oxidation to introduce the aldehyde group at the 3-position.
Preparation of Benzothiophene Core:
- Benzothiophene can be synthesized via cyclization reactions involving thiophenes and appropriate aromatic precursors, such as ortho-alkylated phenyl compounds, through methods like Friedel-Crafts acylation or cyclization of thiophenes with acyl chlorides.
- For example, benzothiophene can be obtained by the cyclization of 2-aminothiophenes with suitable aldehydes or ketones under acidic or basic conditions.
Functionalization at the 2-position:
- Introduction of a substituent at the 2-position of benzothiophene (such as a methyl or other alkyl group) can be achieved through electrophilic substitution or metal-catalyzed cross-coupling reactions.
-
- The aldehyde group at the 3-position can be introduced via oxidation of the corresponding benzothiophene derivative containing a suitable side chain, such as a methyl group, using oxidizing agents like potassium permanganate or chromium(VI) reagents.
- A study indicates that benzothiophene derivatives can be synthesized through cyclization of thiophenes with aromatic aldehydes or ketones, followed by selective oxidation to form aldehyde groups at desired positions.
Direct Functionalization of Benzothiophene with Formaldehyde Derivatives
Method Overview:
This method involves the direct addition of formaldehyde or its derivatives to benzothiophene at the 2-position, followed by oxidation.
- Step 1: React benzothiophene with formaldehyde in the presence of an acid catalyst to form a benzothiophene-2-yl-methyl intermediate via electrophilic aromatic substitution.
- Step 2: Oxidize the methyl side chain to the aldehyde using mild oxidants such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
- Similar strategies have been employed in the synthesis of benzothiophene aldehydes, where formaldehyde derivatives are used to functionalize the aromatic system, followed by controlled oxidation.
Oxidative Desulfurization and Functional Group Transformation
Method Overview:
This approach involves oxidative desulfurization of benzothiophene derivatives to generate the corresponding aldehyde.
- Step 1: Synthesize benzothiophene derivatives with suitable side chains.
- Step 2: Subject these derivatives to oxidative desulfurization using oxidants like hydrogen peroxide or peracids, which cleave the sulfur atom and form aldehyde groups at the 3-position.
- Studies show that oxidative desulfurization of benzothiophene derivatives can yield aldehyde-functionalized compounds, including 3-oxopropanal derivatives.
Summary of Data Tables and Research Outcomes
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Benzothiophene oxidation | Potassium permanganate, chromic oxidants | Reflux, oxidative conditions | Moderate to high | Produces aldehyde at 3-position after cyclization |
| Formaldehyde addition | Formaldehyde, acid catalyst | Mild heating, oxidation | Variable | Direct functionalization at 2-position, then oxidation |
| Desulfurization | Hydrogen peroxide, peracids | Mild to moderate conditions | Variable | Cleaves sulfur, forms aldehyde |
Research Outcomes and Considerations
- The synthesis of 3-(1-Benzothiophen-2-yl)-3-oxopropanal is feasible through multi-step processes involving benzothiophene core synthesis, functionalization at the 2-position, and oxidation to the aldehyde.
- Oxidation methods such as permanganate or chromium-based reagents provide efficient routes but require careful control to prevent over-oxidation.
- Direct addition of formaldehyde derivatives offers a more straightforward route but may have lower yields depending on reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)-3-oxopropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-(1-Benzothiophen-2-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as protein kinases and lipoxygenases, which play crucial roles in cellular signaling and inflammation . The compound’s effects are mediated through binding to these enzymes and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(1-Benzothiophen-2-yl)-3-oxopropanal with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Key Comparisons :
Functional Group Diversity: The target compound’s aldehyde group distinguishes it from carboxylic acid derivatives (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) and esters (e.g., propyl benzothiazolone carboxylate). This aldehyde enhances electrophilicity, enabling condensation reactions (e.g., Schiff base formation) for drug or polymer synthesis . Sulfonyl chlorides (e.g., 1-benzothiophene-2-sulfonyl chloride) exhibit higher reactivity toward nucleophiles, making them preferred for sulfonamide drug synthesis, whereas the aldehyde in the target compound offers orthogonal reactivity .
Biological Activity: Benzothiazolone derivatives (e.g., propyl 3-oxo-benzothiazole carboxylate) demonstrate antifungal and antibacterial properties, likely due to the thiazole ring’s ability to disrupt microbial membranes . The benzothiophene core in the target compound may confer similar bioactivity, though its aldehyde group could pose stability challenges in vivo. In contrast, 3-(3-bromophenyl)-3-oxopropanoic acid’s carboxylic acid group enhances solubility and metal-binding capacity, useful in antimicrobial agents .
Synthetic Applications: The compound from , with a benzophenone and amide group, highlights the role of 3-oxopropanamido derivatives in peptide coupling reactions. The target compound’s aldehyde could similarly serve as a crosslinker in polymer chemistry . Benzothiophene sulfonyl chlorides are pivotal in synthesizing sulfonamide-based inhibitors (e.g., HIV NNRTIs), as noted in pharmacophore studies . The target compound’s aldehyde might instead facilitate covalent inhibitor design.
Structural and Computational Insights :
- Molecular modeling tools (e.g., SHELX, OLEX2) cited in and are critical for resolving crystallographic data of such compounds. The benzothiophene core’s planarity and conjugation (evident in related structures) likely influence π-π stacking interactions in solid-state or protein binding .
Biological Activity
3-(1-Benzothiophen-2-yl)-3-oxopropanal is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological activities, supported by relevant data and case studies.
This compound belongs to a class of compounds characterized by the presence of a benzothiophene moiety. Its structure can be represented as follows:
This compound is synthesized through various methods, often involving the reaction of benzothiophene derivatives with appropriate aldehydes or ketones.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties . A study highlighted its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest in G1 phase |
The compound's mechanism involves the activation of apoptotic pathways and the inhibition of key signaling pathways that are often dysregulated in cancer cells.
Antioxidant Activity
In addition to its anticancer properties, this compound demonstrates antioxidant activity . This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was evaluated using DPPH radical scavenging assays, yielding an IC50 value of 25 µM, indicating moderate antioxidant potential.
Anti-inflammatory Effects
Several studies have reported that this compound exhibits anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective effects . In vitro studies on neuronal cell lines have shown that it can protect against oxidative stress-induced cell death, making it a candidate for further investigation in neurodegenerative disease models .
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study evaluated the anticancer efficacy of this compound in mice bearing xenograft tumors derived from human breast cancer cells. The treatment group showed a significant reduction in tumor volume compared to controls, with histopathological analysis revealing increased apoptosis and decreased proliferation markers in tumor tissues .
Case Study 2: Neuroprotective Effects in Rodent Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. Biochemical analyses indicated reduced levels of amyloid-beta plaques and enhanced synaptic plasticity markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Benzothiophen-2-yl)-3-oxopropanal, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of benzothiophene derivatives using α,β-unsaturated carbonyl intermediates. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Dichloromethane or toluene, which stabilize the acylium ion intermediate.
- Catalyst : Lewis acids like AlCl₃ or FeCl₃ (0.5–1.0 eq.) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzothiophene moiety (δ 7.2–8.1 ppm for aromatic protons) and the α,β-unsaturated ketone (δ 9.5–10.0 ppm for aldehyde proton) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values can be determined via broth microdilution .
- Enzyme Inhibition : Test MAOA interaction (if applicable) using spectrophotometric assays measuring hydrogen peroxide production .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like MAOA or bacterial enzymes. Focus on the benzothiophene and ketone groups as key pharmacophores .
- QSAR Analysis : Correlate substituent effects (e.g., halogens at the phenyl ring) with antibacterial potency using Hammett or Hansch parameters .
- Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental IC₅₀ values.
Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?
- Case Example : If X-ray data (e.g., bond lengths from SHELXL) conflict with NMR coupling constants (e.g., J values for conjugated systems):
- Re-examine sample purity : Impurities can distort NMR signals.
- Check for dynamic effects : Conformational flexibility in solution may explain differences from solid-state structures .
Q. What strategies are effective for studying the compound’s reactivity in complex biological matrices?
- Metabolite Profiling :
- In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Reactive Intermediate Trapping : Use glutathione or cyanide to capture electrophilic species formed via aldehyde oxidation .
- Mechanistic Insight : Employ isotopic labeling (e.g., ¹³C at the aldehyde group) to track metabolic pathways .
Q. How can structural modifications improve the compound’s pharmacokinetic properties?
- Key Modifications :
- Aldehyde Masking : Syntize prodrugs (e.g., acetal or oxime derivatives) to enhance stability and bioavailability .
- Benzothiophene Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate logP and solubility .
- In silico Tools : Predict ADME properties using SwissADME or ADMETlab.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
